Kinetic Advantage of Acetoacetyl-CoA Over Acetyl-CoA in β-Ketothiolase-Coupled Reactions
In a comparative kinetic analysis of thermophilic enzymes from Thermoanaerobacterium thermosaccharolyticum, acetoacetyl-CoA as a substrate for Tt_Hbd (β-hydroxyacyl-CoA dehydrogenase) demonstrated a catalytic efficiency approximately 338-fold higher than acetyl-CoA as a substrate for Tt_Thl (thiolase) [1]. The kcat/Km value for acetoacetyl-CoA with Tt_Hbd was 3,955 × 10³ M⁻¹s⁻¹ compared to 11.7 × 10³ M⁻¹s⁻¹ for acetyl-CoA with Tt_Thl under identical cofactor conditions (0.3 mM NADH) [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | kcat/Km = 3,955 × 10³ M⁻¹s⁻¹ |
| Comparator Or Baseline | Acetyl-CoA: kcat/Km = 11.7 × 10³ M⁻¹s⁻¹ |
| Quantified Difference | 338-fold higher catalytic efficiency |
| Conditions | Tt_Hbd enzyme with acetoacetyl-CoA; Tt_Thl enzyme with acetyl-CoA; 0.3 mM NADH cofactor |
Why This Matters
This substantial difference in catalytic efficiency has direct implications for coupled enzyme assay design—acetoacetyl-CoA enables significantly faster reaction rates and lower detection limits in NADH/NADPH-dependent spectrophotometric assays.
- [1] PMC6652007 Table 2. Steady-state kinetic parameters of enzymes from Thermoanaerobacterium thermosaccharolyticum. National Center for Biotechnology Information. View Source
